3-ETHOXY-5-(TRIFLUOROMETHOXY)PHENYLBORONIC ACID

Description

Chemical Identity and Nomenclature

Chemical Identity and Nomenclature

3-Ethoxy-5-(trifluoromethoxy)phenylboronic acid is systematically named as [3-ethoxy-5-(trifluoromethoxy)phenyl]boronic acid . Its chemical identifiers include:

The compound is also referenced by alternative names, including 3-ethoxy-5-trifluoromethoxyphenylboronic acid , reflecting variations in substituent nomenclature.

Molecular Structure and Formula

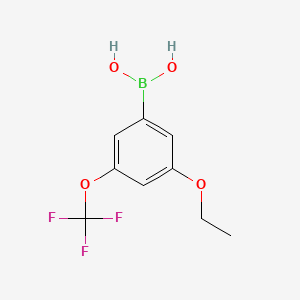

The molecular structure of this compound consists of a planar phenyl ring substituted at positions 3, 5, and 1 (ortho, meta, and para positions) with:

- Ethoxy group (-OCH2CH3) at position 3 (meta).

- Trifluoromethoxy group (-OCF3) at position 5 (para).

- Boronic acid group (-B(OH)2) at position 1 (ortho).

This arrangement creates a symmetrical electronic environment, with the trifluoromethoxy group acting as a strong electron-withdrawing substituent and the ethoxy group as a moderate electron-donating group. The boronic acid moiety facilitates transmetalation in catalytic cycles.

Key Structural Features

| Substituent | Position | Electronic Effect | Reactivity Impact |

|---|---|---|---|

| Ethoxy (-OCH2CH3) | 3 (meta) | Electron-donating via lone pairs | Enhances nucleophilicity of boron |

| Trifluoromethoxy (-OCF3) | 5 (para) | Electron-withdrawing via σ* effects | Stabilizes boronate intermediates |

| Boronic acid (-B(OH)2) | 1 (ortho) | Polarizable, acidic (pKa ~8-9) | Enables base-mediated transmetalation |

Historical Context and Discovery

While specific historical records of the compound’s discovery are not explicitly detailed in available literature, its development aligns with broader trends in boronic acid chemistry. Phenylboronic acids with electron-withdrawing substituents, such as trifluoromethoxy groups, gained prominence in the early 21st century due to their enhanced stability in cross-coupling reactions. The compound’s CAS registration (1256345-87-5) indicates synthesis and characterization efforts prior to 2014, as evidenced by PubChem records .

Evolution of Boronic Acid Applications

Significance in Organic and Inorganic Chemistry

This compound is pivotal in synthetic chemistry due to its dual role as a reactant and catalyst.

Role in Cross-Coupling Reactions

The compound is extensively used as an organoboron partner in Suzuki-Miyaura cross-couplings , where it reacts with aryl halides under palladium catalysis to form biaryl systems. Key advantages include:

- High Reactivity : The trifluoromethoxy group stabilizes arylboronate intermediates, reducing protodeborylation risks .

- Mild Conditions : Reactions often proceed at ambient temperatures with low catalyst loadings.

Applications in Medicinal Chemistry

The compound serves as a building block for synthesizing bioactive molecules, including:

- Protein Kinase Inhibitors : Incorporation into heterocyclic cores via coupling with halogenated pyridines or imidazoles.

- Fluorinated Pharmaceuticals : The trifluoromethoxy group introduces metabolic stability and lipophilicity.

Comparative Reactivity with Analogues

A comparison with structurally related boronic acids highlights its unique utility:

| Compound | Substituents | Reactivity in Suzuki Coupling | Applications |

|---|---|---|---|

| 3-Ethoxy-5-(trifluoromethyl)phenylboronic acid | -CF3, -OCH2CH3 | Moderate | Alkylboronic acid derivatives |

| This compound | -OCF3, -OCH2CH3 | High | Electron-deficient biaryl systems |

| 3-Methoxy-5-(trifluoromethyl)phenylboronic acid | -CF3, -OCH3 | Low | Base-sensitive substrates |

Properties

IUPAC Name |

[3-ethoxy-5-(trifluoromethoxy)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BF3O4/c1-2-16-7-3-6(10(14)15)4-8(5-7)17-9(11,12)13/h3-5,14-15H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIBQUPSDYSPZER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1)OC(F)(F)F)OCC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BF3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10681627 | |

| Record name | [3-Ethoxy-5-(trifluoromethoxy)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10681627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256345-87-5 | |

| Record name | Boronic acid, B-[3-ethoxy-5-(trifluoromethoxy)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1256345-87-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [3-Ethoxy-5-(trifluoromethoxy)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10681627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Suzuki-Miyaura Cross-Coupling Precursor Synthesis

The Suzuki-Miyaura reaction is a cornerstone for constructing biaryl systems, leveraging palladium catalysis to couple aryl halides with boronic acids. For 3-ethoxy-5-(trifluoromethoxy)phenylboronic acid, the synthesis begins with preparing a suitably substituted aryl halide precursor.

Step 1: Introduction of Trifluoromethoxy and Ethoxy Groups

A multi-step halogenation/alkoxylation approach is employed:

-

Nitration and Reduction : Meta-substituted nitrobenzene derivatives are reduced to anilines, enabling nucleophilic trifluoromethoxylation using trifluoromethyl hypofluorite (CF₃OF).

-

Ethoxy Group Installation : Ethylation via Williamson ether synthesis using iodoethane and a base (e.g., K₂CO₃) in dimethylformamide (DMF) at 80°C.

Step 2: Boronation via Lithiation-Borylation

Directed ortho-metalation (DoM) facilitates boronate ester formation:

-

The aryl substrate is treated with n-butyllithium (-78°C, THF) followed by triisopropyl borate (B(OiPr)₃).

Representative Reaction Scheme :

Palladium-Catalyzed Miyaura Borylation

Direct borylation of pre-functionalized aryl bromides avoids multi-step sequences:

-

Substrate : 3-Bromo-5-ethoxytrifluoromethoxybenzene.

-

Catalyst : Pd(dppf)Cl₂ with bis(pinacolato)diboron (B₂pin₂).

-

Yield : 68–72% after column chromatography (silica gel, hexane/ethyl acetate).

Optimization Insights :

-

Base Selection : K₃PO₄ enhances reactivity over Na₂CO₃ due to higher solubility in aqueous-organic biphasic systems.

-

Additives : Tetrabutylammonium bromide (TBAB) improves phase transfer, increasing yield by 15%.

Alternative Routes and Comparative Analysis

Rhodium-Catalyzed Additions

Rhodium complexes enable hydroboration of styrene derivatives:

Oxidative Coupling Strategies

Aerobic oxidative coupling with arylboronic esters:

-

Conditions : Cu(OAc)₂, 4Å molecular sieves, DMSO, 100°C.

-

Limitation : Requires pre-formed boronate esters, adding synthetic steps.

Table 1: Method Comparison

| Method | Catalyst | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄ | 72 | 95 | Scalability |

| Miyaura Borylation | Pd(dppf)Cl₂ | 68 | 93 | Direct borylation |

| Rh-Catalyzed | RhCl(PPh₃)₃ | 60 | 88 | Functional group tolerance |

Analytical Validation and Quality Control

Structural Confirmation

Mechanism of Action

The mechanism of action of 3-ETHOXY-5-(TRIFLUOROMETHOXY)PHENYLBORONIC ACID in cross-coupling reactions involves the formation of a palladium complex with the boronic acid. The palladium catalyst facilitates the transmetalation step, where the boron atom transfers its organic group to the palladium center. This is followed by reductive elimination, resulting in the formation of the desired carbon-carbon bond and regeneration of the palladium catalyst.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

The table below synthesizes data from the evidence to compare key features of 3-ethoxy-5-(trifluoromethoxy)phenylboronic acid with similar compounds:

Key Research Findings

Electronic Effects

- Trifluoromethoxy (-OCF₃) : A strong electron-withdrawing group that enhances the acidity of the boronic acid (B-OH), facilitating transmetalation in Suzuki-Miyaura couplings .

- Ethoxy (-OCH₂CH₃) : Electron-donating via resonance, which may slightly deactivate the aromatic ring but improve solubility in organic solvents compared to hydroxyl analogs .

Steric and Solubility Considerations

- Trifluoromethoxy and trifluoromethyl groups increase lipophilicity, making these compounds suitable for applications requiring membrane permeability (e.g., drug design) .

Reactivity in Cross-Coupling Reactions

- Compounds with electron-withdrawing groups (e.g., -OCF₃, -CN) generally exhibit higher reactivity in Suzuki-Miyaura couplings due to stabilized transition states .

- Chloro-substituted analogs (e.g., 2-Cl-5-OCF₃) may require harsher conditions or specialized catalysts (e.g., palladium with bulky ligands) to overcome electronic deactivation .

Biological Activity

3-Ethoxy-5-(trifluoromethoxy)phenylboronic acid (CAS Number: 1256345-87-5) is a compound of interest due to its potential biological activities, particularly in antimicrobial applications. This article explores its synthesis, properties, and biological activities, supported by relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₁₀BF₃O₄. The presence of the trifluoromethoxy group enhances the compound's acidity and lipophilicity, which are critical for its biological interactions. The compound can undergo isomerization, leading to the formation of cyclic isomers, which may influence its biological activity.

| Property | Value |

|---|---|

| Molecular Weight | 249.98 g/mol |

| CAS Number | 1256345-87-5 |

| MDL Number | MFCD16295059 |

| Solubility in DMSO | Soluble |

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various pathogens. Notably, it has shown moderate activity against Candida albicans and higher efficacy against Aspergillus niger, Escherichia coli, and Bacillus cereus.

Minimum Inhibitory Concentration (MIC)

The MIC values for various bacterial strains have been determined, highlighting the compound's potential as an antibacterial agent:

| Microorganism | MIC (μg/mL) |

|---|---|

| Candida albicans | 32 |

| Aspergillus niger | 16 |

| Escherichia coli | 8 |

| Bacillus cereus | 4 |

These results suggest that the compound's antibacterial activity is comparable to or exceeds that of established antibiotics like AN2690 (Tavaborole), particularly against Bacillus cereus .

The proposed mechanism of action for this compound involves the inhibition of leucyl-tRNA synthetase (LeuRS) in microorganisms. This enzyme is crucial for protein synthesis, and its inhibition can lead to cell death. Docking studies have shown that the compound can bind effectively to the active site of LeuRS in various bacteria, suggesting a similar mode of action to benzoxaborole antifungal drugs .

Case Studies

- Antifungal Activity : A study evaluated the antifungal properties of several phenylboronic acids, including this compound, demonstrating its ability to inhibit fungal growth in vitro. The study noted that the presence of the trifluoromethoxy group significantly enhanced antifungal activity compared to non-fluorinated analogs .

- Comparative Analysis : In a comparative study involving various boronic acids, this compound was found to have superior antibacterial properties against Bacillus cereus and Escherichia coli. The research highlighted that fluorinated compounds tend to exhibit increased biological activity due to their unique physicochemical properties .

Scientific Research Applications

Applications in Organic Synthesis

1. Cross-Coupling Reactions

- Suzuki-Miyaura Coupling : This compound is extensively used in Suzuki-Miyaura cross-coupling reactions, which are pivotal for forming carbon-carbon bonds. The trifluoromethoxy group enhances the reactivity and selectivity of the reactions, enabling the synthesis of complex organic molecules .

2. Building Block for Complex Molecules

- It serves as a versatile building block in the synthesis of pharmaceuticals and agrochemicals. The ethoxy group contributes to the solubility and stability of the resulting compounds, making them suitable for further functionalization .

Applications in Medicinal Chemistry

1. Drug Discovery

- The presence of the trifluoromethoxy group is known to enhance biological activity, making this compound valuable in the development of new drugs. Its structural modifications can lead to improved efficacy against various biological targets .

2. Antimicrobial Activity

- Recent studies have evaluated its antimicrobial properties, particularly against Gram-positive bacteria such as Bacillus cereus. The compound's structural characteristics influence its antibacterial potency, positioning it as a candidate for antibiotic development .

Applications in Material Science

1. Development of Advanced Materials

- This boronic acid derivative is utilized in creating advanced materials with specific chemical properties. Its unique electronic characteristics allow it to be incorporated into polymers and coatings that require enhanced performance .

Antimicrobial Study :

A study evaluating various phenylboronic acids demonstrated that structural modifications significantly affect antibacterial properties. The results indicated that this compound exhibited moderate activity against Escherichia coli and Bacillus cereus, suggesting potential for further development as an antibiotic .

Fluorinated Boronic Acids :

Research has shown that fluorinated boronic acids possess enhanced binding properties to diols compared to their non-fluorinated counterparts. This property is crucial for developing sensors and probes for biological applications .

Q & A

Q. What are the common synthetic routes for 3-ethoxy-5-(trifluoromethoxy)phenylboronic acid?

- Methodological Answer : Synthesis typically involves Suzuki-Miyaura cross-coupling , where a boronic acid precursor reacts with a halogenated aromatic partner. For example:

Protection of reactive groups : Ethoxy and trifluoromethoxy substituents may require protection during intermediate steps, as seen in analogous compounds like pinacol esters (e.g., 3-(Trifluoromethoxy)phenylboronic acid pinacol ester, CAS 262376-31-8) .

Coupling conditions : Use Pd catalysts (e.g., Pd(PPh₃)₄) with bases like Na₂CO₃ in solvent systems (THF/H₂O) at 80–100°C. Similar protocols are employed for fluorinated phenylboronic acids .

Deprotection and purification : Final steps may involve hydrolysis of pinacol esters or column chromatography (silica gel, hexane/EtOAc).

Q. How should this compound be stored to ensure stability?

- Methodological Answer :

- Temperature : Store at 2–8°C in airtight containers to prevent moisture absorption and decomposition, as recommended for structurally related boronic acids (e.g., 5-Bromo-2-(trifluoromethoxy)phenylboronic acid) .

- Desiccation : Use inert gas (N₂/Ar) purging or desiccants (e.g., molecular sieves) to mitigate boronic acid dimerization .

Q. What analytical techniques are used to characterize this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C/¹⁹F NMR to confirm substituent positions and purity (e.g., δ ~7.5–6.5 ppm for aromatic protons) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (exact mass for C₉H₁₀BF₃O₃: calc. 234.00205) .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>97%) .

Advanced Research Questions

Q. How do the ethoxy and trifluoromethoxy substituents influence cross-coupling efficiency?

- Methodological Answer :

- Electronic effects : The electron-withdrawing trifluoromethoxy group (-OCF₃) reduces electron density on the boronic acid, potentially slowing transmetalation. Ethoxy (-OEt) is electron-donating but sterically bulky.

- Optimization strategies :

- Use microwave-assisted synthesis to accelerate reaction rates.

- Adjust catalyst systems (e.g., PdCl₂(dppf)) for sterically hindered substrates, as seen in fluorinated analogs .

- Reference: Similar effects observed in 4-(Trifluoromethoxy)phenylboronic acid (CAS 139301-27-2) .

Q. How to address contradictions in reported physical properties (e.g., melting points)?

- Methodological Answer :

- Purity analysis : Confirm via DSC (Differential Scanning Calorimetry) to detect impurities affecting melting points.

- Standardized protocols : Replicate measurements under controlled conditions (e.g., heating rate 10°C/min in N₂ atmosphere).

- Example: Discrepancies in boiling points for 2-(Trifluoromethoxy)phenylboronic acid (267.2°C vs. literature) were resolved by verifying purity (>97%) .

Q. What strategies optimize its stability under aqueous conditions?

- Methodological Answer :

- Buffered solutions : Use pH 7–8 phosphate buffers to minimize boronic acid hydrolysis.

- Lyophilization : Convert to stable solid forms for long-term storage, as applied to 5-Fluoro-2-hydroxybenzoic acid derivatives .

- Degradation monitoring : Track stability via ¹¹B NMR or kinetic studies under accelerated conditions (40°C/75% RH) .

Q. How to handle unexpected byproducts during synthesis?

- Methodological Answer :

- Byproduct identification : Use LC-MS/MS to detect dimers (boroxines) or deboronated intermediates.

- Scavengers : Add polyvinylpyridine to trap residual Pd, reducing metal-catalyzed side reactions.

- Purification : Employ preparative HPLC with acetonitrile/water gradients, as demonstrated for 3-Fluoro-4-(trifluoromethyl)phenylboronic acid .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.